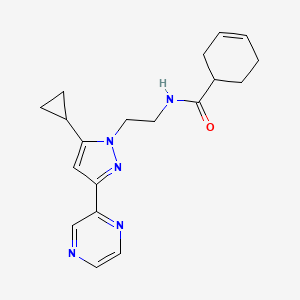
1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a synthetic compound known for its versatility in chemical research Its unique structural components make it valuable in various fields of study, including organic chemistry, medicinal chemistry, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves a multistep process. Initially, a precursor molecule like 6-methyl-2-oxo-2H-pyran-4-ol is activated using an appropriate protecting group. This activated intermediate then undergoes nucleophilic substitution with a pyrrolidine derivative. The resulting product is subjected to cyclization with an imidazolidin-2-one derivative. The reaction conditions typically involve the use of organic solvents, controlled temperature settings, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound demands scalability and cost-effectiveness. The synthetic route outlined above is optimized for large-scale production through the use of high-efficiency reactors, continuous flow systems, and automated processes. These methods ensure consistent quality and meet the demand for research and application purposes.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, yielding hydroxylated derivatives.
Reduction: : Reduction reactions can convert ketone or aldehyde functionalities within the compound into alcohols or hydrocarbons.
Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, introduce different functional groups at various positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include hydroxylated, alkylated, and substituted derivatives, each offering distinct properties for further study.
科学的研究の応用
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules, enabling the study of reaction mechanisms and new synthetic pathways.
Biology
Biologically, the compound may interact with cellular components, offering insights into biochemical processes and potential therapeutic applications.
Medicine
Medically, the compound's structure suggests potential use in drug development, targeting specific enzymes or receptors.
Industry
In industry, the compound's chemical stability and reactivity make it suitable for manufacturing advanced materials and specialty chemicals.
作用機序
The mechanism by which 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding initiates a cascade of biochemical reactions, influencing pathways involved in various cellular processes. Understanding these interactions is crucial for leveraging the compound's full potential in therapeutic and industrial applications.
類似化合物との比較
Compared to similar compounds, such as 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-imidazolidin-2-thione and 1-(3-((6-ethyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one, our compound stands out due to its unique structural features
特性
IUPAC Name |
1-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-9-6-11(7-12(18)21-9)22-10-2-4-16(8-10)14(20)17-5-3-15-13(17)19/h6-7,10H,2-5,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOARLVITZGPOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2995880.png)

![N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B2995884.png)

![2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2995889.png)
![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2995892.png)
![2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2995893.png)
![4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2995894.png)


![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)
![7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2995902.png)

